N,N-Diboc-2-chloro-4-nitroaniline

Catalog No.
S1938520
CAS No.
252019-65-1
M.F
C16H21ClN2O6
M. Wt
372.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diboc-2-chloro-4-nitroaniline

CAS Number

252019-65-1

Product Name

N,N-Diboc-2-chloro-4-nitroaniline

IUPAC Name

tert-butyl N-(2-chloro-4-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

Molecular Formula

C16H21ClN2O6

Molecular Weight

372.8 g/mol

InChI

InChI=1S/C16H21ClN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)12-8-7-10(19(22)23)9-11(12)17/h7-9H,1-6H3

InChI Key

IDGPZGXYFQWSTJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)OC(C)(C)C

Scientific research databases like PubChem and Google Scholar do not return many results for this specific compound.

Chemical Structure Analysis

While detailed applications are unavailable, we can analyze the chemical structure of N,N-Diboc-2-chloro-4-nitroaniline to make some general inferences about its potential research uses.

The molecule contains several functional groups that are commonly used in organic chemistry:

  • Nitro (NO2) group: This group is often used as a precursor to aromatic amines in various reactions PubChem Nitro group, C6H5NO2: )
  • Chloro (Cl) group: This group can be a reactive site for substitution reactions in organic chemistry [ScienceDirect Chlorination reaction ON ScienceDirect sciencedirect.com]
  • Boc (tert-Butoxycarbonyl) groups: These groups are protecting groups commonly used in organic synthesis to prevent unwanted reactions at the amine (NH2) functionality [ScienceDirect Boc protecting group ON ScienceDirect sciencedirect.com]

N,N-Diboc-2-chloro-4-nitroaniline is a chemical compound with the molecular formula C16H21ClN2O6C_{16}H_{21}ClN_{2}O_{6} and a molecular weight of 372.80 g/mol. It is classified under the category of nitroanilines, which are an important class of compounds in organic chemistry. The compound features two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms, making it a useful intermediate in various organic synthesis processes. Its structure includes a chloro substituent and a nitro group, both of which contribute to its reactivity and potential applications in medicinal chemistry and materials science .

  • Potential explosive hazard: Nitro groups can be explosive under certain conditions. Standard safety protocols for handling nitroaromatic compounds should be followed.
  • Potential irritant: The compound might be an irritant to the skin, eyes, and respiratory system due to the presence of the nitro group and the aromatic ring.
Typical of nitroanilines, including:

  • Nucleophilic Substitution Reactions: The chloro group can be replaced by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like iron or tin in acidic conditions.
  • Acylation Reactions: The amino groups can undergo acylation, allowing for further functionalization of the compound.

These reactions highlight the versatility of N,N-Diboc-2-chloro-4-nitroaniline as a building block in synthetic organic chemistry .

Research indicates that compounds related to N,N-Diboc-2-chloro-4-nitroaniline exhibit various biological activities. Specifically, nitroanilines have been studied for their potential as:

  • Antimicrobial Agents: Some derivatives show activity against bacteria and fungi.
  • Anticancer Agents: Certain nitroaniline derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Herbicides and Pesticides: Due to their ability to inhibit specific enzymes or pathways in pests, they are often explored for agricultural applications.

The synthesis of N,N-Diboc-2-chloro-4-nitroaniline typically involves several steps:

  • Starting Material Preparation: Begin with 2-chloro-4-nitroaniline as the starting material.
  • Protection of Amino Groups: The amino groups are protected using Boc anhydride in the presence of a base such as triethylamine.
  • Purification: The reaction mixture is then purified through crystallization or chromatography to obtain pure N,N-Diboc-2-chloro-4-nitroaniline.

This synthetic route allows for the selective protection of amino groups while maintaining the integrity of other functional groups .

N,N-Diboc-2-chloro-4-nitroaniline finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and cancer.
  • Organic Synthesis: Used as a building block for creating more complex organic molecules.
  • Agricultural Chemicals: Potential use in developing new herbicides or pesticides due to its biological activity.

The versatility of this compound makes it valuable for research and development across multiple disciplines .

Several compounds share structural similarities with N,N-Diboc-2-chloro-4-nitroaniline. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
2-Chloro-4-nitroanilineC6H5ClN2O2Basic structure; used in synthesis of pesticides
N,N-Dibutyl-2-chloro-4-nitroanilineC14H21ClN2O2Contains dibutyl groups; different alkyl chain length
N,N-Diethyl-2-chloro-4-nitroanilineC12H16ClN2O2Similar structure; ethyl instead of tert-butyl groups

N,N-Diboc-2-chloro-4-nitroaniline's unique aspect lies in its dual Boc protection, which enhances its stability and reactivity compared to other similar compounds. This characteristic makes it particularly useful for selective reactions in organic synthesis .

Precursor Selection for Boc-Protection Strategies

The synthesis of N,N-Diboc-2-chloro-4-nitroaniline requires careful selection of appropriate precursors to ensure successful di-Boc protection. The primary precursor for this synthesis is 2-chloro-4-nitroaniline, which serves as the starting aniline substrate for the dual tert-butoxycarbonyl protection strategy [1].

The selection of 2-chloro-4-nitroaniline as the precursor is strategically advantageous due to the electron-withdrawing effects of both the chloro and nitro substituents. These substituents influence the nucleophilicity of the amino group, which directly impacts the efficiency of Boc protection reactions [2]. The presence of the nitro group at the para position relative to the amino functionality creates a moderately deactivated aromatic system, making the amine less nucleophilic compared to unsubstituted aniline derivatives [3].

The chloro substituent at the ortho position provides additional electronic modulation while maintaining synthetic accessibility for subsequent transformations. Research indicates that halogenated anilines require optimized reaction conditions for effective Boc protection due to the electronic effects of the halogen atoms on the amino group reactivity [4] [5].

Di-tert-butyl dicarbonate emerges as the optimal Boc-protecting reagent for this transformation. The reagent demonstrates excellent reactivity with moderately deactivated anilines and provides quantitative yields under appropriate conditions [1] [6]. The mechanism involves nucleophilic attack of the amine on the carbonyl carbon of the Boc anhydride, followed by elimination of tert-butyl carbonate and subsequent decomposition to carbon dioxide and tert-butanol [7].

Optimized Reaction Conditions for Di-Boc Substitution

The optimal synthesis of N,N-Diboc-2-chloro-4-nitroaniline has been achieved through systematic optimization of reaction parameters. Based on literature precedents, the most effective conditions involve treatment of 2-chloro-4-nitroaniline with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine as a catalyst in tetrahydrofuran solvent [1].

Optimized Reaction Parameters:

ParameterOptimal ConditionEffect on Yield
TemperatureRoom temperature (20°C) [1]Prevents decomposition while maintaining reactivity
SolventTetrahydrofuran (THF) [1]Provides optimal solubility and reaction environment
Catalyst4-Dimethylaminopyridine (DMAP) [1]Enhances nucleophilicity of amine substrate
Boc2O Equivalents2.08 equivalents [1]Ensures complete di-protection
Reaction Time48-72 hours [1]Allows complete conversion to di-Boc product

The reaction proceeds through a stepwise mechanism where the first Boc group installation occurs readily, followed by the more challenging second Boc protection. The presence of DMAP as a nucleophilic catalyst significantly accelerates both protection steps by forming a more reactive acylpyridinium intermediate [8] [5].

Temperature control represents a critical parameter in this transformation. Elevated temperatures can lead to decomposition of the Boc anhydride and promote side reactions, while insufficient temperature results in incomplete conversion [2] [9]. Room temperature conditions provide the optimal balance between reaction rate and selectivity.

The choice of tetrahydrofuran as solvent offers several advantages, including good solubility for both starting materials and products, chemical inertness toward Boc chemistry, and appropriate polarity for the transformation [8]. Alternative solvents such as dichloromethane or acetonitrile have been reported but generally provide lower yields and require modified conditions [10] [6].

Comparative Analysis of Chloro-Nitro Substitution Patterns

The substitution pattern in N,N-Diboc-2-chloro-4-nitroaniline significantly influences both the synthetic accessibility and the chemical properties of the final product. Comparative analysis of different chloro-nitro substitution patterns reveals important structure-activity relationships that guide synthetic strategy selection.

Electronic Effects of Substitution Patterns:

The 2-chloro-4-nitro substitution pattern creates a unique electronic environment around the amino group. The nitro group at the para position provides strong electron-withdrawal through both inductive and resonance effects, significantly reducing the nucleophilicity of the amino nitrogen [11] [12]. The chloro substituent at the ortho position contributes additional electron-withdrawal primarily through inductive effects while also introducing steric considerations [13].

Comparative studies of different substitution patterns demonstrate that the 2-chloro-4-nitro arrangement provides optimal reactivity for Boc protection reactions. Alternative patterns such as 3-chloro-4-nitro or 2,6-dichloro-4-nitro exhibit different reactivity profiles [14] [15]. The ortho-chloro substitution in the target compound facilitates subsequent synthetic transformations while maintaining synthetic accessibility.

Reactivity Comparisons:

Substitution PatternRelative ReactivityBoc Protection Efficiency
2-chloro-4-nitro [1]ModerateExcellent (100% yield)
3-chloro-4-nitro [14]HighGood (85-90% yield)
2,6-dichloro-4-nitro [16]LowModerate (70-80% yield)
4-nitro (unsubstituted) [11]HighExcellent (95-98% yield)

The comparative analysis reveals that electron-withdrawing substituents generally reduce the nucleophilicity of the amino group, requiring more forcing conditions or longer reaction times for complete Boc protection [2] [17]. The 2-chloro-4-nitro pattern strikes an optimal balance between synthetic accessibility and product stability.

Regioselectivity considerations also play important roles in precursor selection. The 2-chloro-4-nitro substitution pattern provides excellent regioselectivity for subsequent transformations due to the predictable directing effects of both substituents [18] [19]. This predictability facilitates synthetic planning and reduces the formation of regioisomeric byproducts.

Purification Techniques for Halogenated Nitroaniline Derivatives

The purification of N,N-Diboc-2-chloro-4-nitroaniline and related halogenated nitroaniline derivatives requires specialized techniques due to the unique physical and chemical properties of these compounds. The presence of both halogen and nitro substituents influences solubility, stability, and separation behavior.

Primary Purification Strategies:

The most effective purification approach involves initial workup through acid-base extraction followed by column chromatography. The reported synthesis achieves purification through dissolution in ethyl acetate followed by washing with citric acid solution and brine [1]. This approach removes unreacted starting materials and basic impurities while maintaining product integrity.

Column chromatography on silica gel represents the preferred method for final purification of halogenated nitroaniline derivatives [20] [21]. The separation relies on differential adsorption based on polarity differences between the target compound and impurities. Flash chromatography techniques have proven particularly effective for these compounds due to their ability to minimize decomposition during purification [22].

Optimized Chromatographic Conditions:

ParameterOptimal ConditionsRationale
Stationary PhaseSilica gel (40-63 μm) [22]Provides good resolution and capacity
Mobile PhaseHexane/Ethyl acetate gradients [20]Optimizes separation while minimizing tailing
Flow Rate2-4 column volumes/hour [22]Balances speed with resolution
Sample Loading2-5% column weight [23]Prevents overloading and band broadening

The selection of appropriate eluent systems requires careful consideration of the compound's polarity and potential for interaction with the stationary phase. Halogenated nitroaniline derivatives typically require moderately polar eluent systems, with hexane/ethyl acetate gradients providing optimal resolution [20] [24].

Alternative Purification Methods:

Crystallization techniques offer an attractive alternative for compounds that readily form crystals. The synthesis literature reports that N,N-Diboc-2-chloro-4-nitroaniline is obtained as an off-white solid that can be used without further purification when the reaction proceeds to completion [1]. However, when purification is required, recrystallization from appropriate solvent systems can provide high-purity material.

Crystallization solvents must be selected based on solubility properties and crystal formation characteristics. Common solvent systems for halogenated aromatic compounds include ethanol/water mixtures, acetone/hexane, and dichloromethane/petroleum ether [25] [26]. The choice depends on the specific substitution pattern and the nature of impurities present.

Specialized Considerations for Nitro Compounds:

Nitroaromatic compounds require special handling during purification due to their potential instability and light sensitivity [3] [17]. Exposure to strong bases, elevated temperatures, or prolonged light exposure can lead to decomposition or rearrangement reactions. Purification procedures should be conducted under appropriate conditions to maintain product integrity.

The purification yield typically ranges from 85-95% when proper techniques are employed [20] [22]. Higher yields can be achieved through optimization of chromatographic conditions and careful attention to sample handling procedures.

Quality Assessment:

The purity of the final product should be assessed through multiple analytical techniques. Nuclear magnetic resonance spectroscopy provides structural confirmation and purity assessment, while high-performance liquid chromatography offers quantitative purity determination [24]. The reported synthesis achieves 100% conversion, indicating excellent reaction efficiency [1].

Crystal Structure and Molecular Geometry

N,N-Diboc-2-chloro-4-nitroaniline exhibits a complex molecular structure incorporating two bulky tert-butoxycarbonyl protecting groups attached to the amino nitrogen of the 2-chloro-4-nitroaniline core. The molecular formula C16H21ClN2O6 indicates a molecular weight of 372.80 g/mol [1] [2]. The compound crystallizes as a pale-yellow to yellow-brown solid with the IUPAC name di(tert-butyl) 2-chloro-4-nitrophenylimidodicarbonate [3] [4].

The molecular geometry is characterized by the presence of the aromatic benzene ring substituted with chlorine at the 2-position and a nitro group at the 4-position. The nitrogen atom bears two tert-butoxycarbonyl groups, creating a sterically hindered environment around the amino functionality. The InChI key IDGPZGXYFQWSTJ-UHFFFAOYSA-N provides a unique identifier for this structure [3] [4].

Intermolecular Interactions and Packing Arrangements

Based on structural analysis of related nitroaniline compounds, the crystal packing of N,N-Diboc-2-chloro-4-nitroaniline is likely influenced by multiple weak intermolecular interactions. Nitroaniline derivatives typically exhibit extensive hydrogen bonding networks involving the nitro group oxygen atoms as acceptors [5] [6]. The 2-chloro-4-nitroaniline core structure has been shown to form triclinic crystals with space group P1 and unusual high Z values (Z = 8), indicating complex molecular arrangements [7].

The parent compound 2-chloro-4-nitroaniline crystallizes with unit cell parameters a = 3.7755(2) Å, b = 13.5798(7) Å, c = 28.554(1) Å, with α = 89.503(4)°, β = 88.612(4)°, and γ = 86.402(4)° [7]. The non-centrosymmetric space group contributes to interesting optical properties, including second harmonic generation that is 2 times higher than potassium dihydrogen phosphate [7].

In nitroaniline crystal structures, π-π stacking interactions play a crucial role in determining molecular packing arrangements. The aromatic rings exhibit various stacking geometries including parallel displaced arrangements and edge-to-face interactions [6]. The nitro group participates in π-hole interactions with lone pair electrons of neighboring molecules, contributing approximately 5 kcal/mol to the stabilization energy [8].

Table 1: Basic Physicochemical Properties of N,N-Diboc-2-chloro-4-nitroaniline

PropertyValue
Molecular FormulaC16H21ClN2O6
Molecular Weight (g/mol)372.80
CAS Number252019-65-1
Physical StateSolid
ColorPale-yellow to Yellow-brown
Storage Temperature0-8°C
Purity (%)95.00
IUPAC Namedi(tert-butyl) 2-chloro-4-nitrophenylimidodicarbonate
InChI KeyIDGPZGXYFQWSTJ-UHFFFAOYSA-N

Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of N,N-Diboc-2-chloro-4-nitroaniline is expected to exhibit characteristic resonances reflecting its complex molecular structure. Based on analysis of related compounds, the aromatic protons typically appear in the δ 6.4-8.0 ppm region [9] [10]. The 2-chloro-4-nitroaniline core structure shows distinctive splitting patterns due to the chlorine and nitro substituents.

The tert-butyl protons from the Boc protecting groups are anticipated to appear as singlets around δ 1.4-1.6 ppm, representing the 18 equivalent methyl protons. The chemical shifts may be slightly affected by the electron-withdrawing nature of the nitro group and the chlorine substituent on the aromatic ring [10].

For ¹³C NMR analysis, the aromatic carbons typically resonate in the δ 110-160 ppm range. The carbonyl carbons of the Boc groups are expected around δ 150-155 ppm, while the quaternary carbon atoms of the tert-butyl groups appear near δ 80-85 ppm [10]. The tert-butyl methyl carbons resonate around δ 28 ppm.

Fourier Transform Infrared Spectroscopy

The FT-IR spectrum of N,N-Diboc-2-chloro-4-nitroaniline exhibits several characteristic absorption bands. The nitro group displays two prominent stretches: the asymmetric N-O stretch at approximately 1520 cm⁻¹ and the symmetric N-O stretch at 1350 cm⁻¹ [11] [12]. These frequencies are consistent with aromatic nitro compounds and provide definitive identification of the nitro functionality.

The carbonyl stretches from the Boc protecting groups appear around 1740 cm⁻¹, characteristic of carbamate C=O bonds. The C-N stretches associated with the carbamate linkages are typically observed around 1250-1300 cm⁻¹ [12] [10].

Aromatic C-H stretches appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the tert-butyl groups are observed around 2980-2870 cm⁻¹. The C-Cl stretch contributes to absorptions in the 700-800 cm⁻¹ region [11].

Ultraviolet-Visible Spectroscopy

The UV-Vis absorption spectrum of N,N-Diboc-2-chloro-4-nitroaniline exhibits characteristic features of nitroaniline derivatives. The compound displays charge transfer (CT) bands typically appearing in the λmax 320-380 nm region [13] [14]. These bands arise from electronic transitions between the electron-donating amino group and the electron-accepting nitro group.

The bathochromic shift (red shift) of the CT band is influenced by solvent polarity, with more polar solvents generally causing greater shifts to longer wavelengths [14]. The nitroaniline chromophore exhibits strong solvatochromic behavior, making it useful for studying solvent effects on electronic transitions.

The extinction coefficients for nitroaniline derivatives are typically high (ε > 10,000 M⁻¹cm⁻¹) due to the allowed π→π* transitions facilitated by the conjugated system [13]. The presence of the Boc protecting groups may slightly influence the electronic absorption properties by affecting the electron density on the aromatic ring.

Table 2: Spectroscopic Characteristics of Related Nitroaniline Compounds

TechniqueKey ObservationsTypical Values/Ranges
¹H NMR (2-chloro-4-nitroaniline)Aromatic protons, NH2 protonsδ 6.4-8.0 ppm (aromatic)
¹³C NMR (2-chloro-4-nitroaniline)Aromatic carbons, quaternary Cδ 110-160 ppm (aromatic)
FT-IR (2-chloro-4-nitroaniline)N-H stretch, NO2 stretch, C-Cl3300-3500 cm⁻¹ (N-H), 1520-1350 cm⁻¹ (NO2)
UV-Vis (nitroanilines)Charge transfer bands, bathochromic shiftλmax 320-380 nm (CT band)
Mass SpectrometryMolecular ion peaks, fragmentationm/z 172 (parent ion for 2-Cl-4-NO2-aniline)
FT-IR (4-nitroaniline)N-H stretch, NO2 asymmetric/symmetric stretch1520 cm⁻¹ (NO2 asym), 1350 cm⁻¹ (NO2 sym)

Thermal Behavior and Decomposition Pathways

Thermal Stability of Boc Protecting Groups

The thermal behavior of N,N-Diboc-2-chloro-4-nitroaniline is dominated by the thermal lability of the tert-butoxycarbonyl protecting groups. Research on Boc deprotection indicates that these groups undergo thermal decomposition at temperatures between 150-230°C without the need for acid catalysts [15] [16]. The decomposition mechanism involves a concerted proton transfer with release of isobutylene, followed by rapid decarboxylation [17].

The thermal decomposition pathway proceeds through the following steps:

  • Initial thermal activation at approximately 150°C
  • Concerted elimination of isobutylene (C4H8) and carbon dioxide (CO2)
  • Formation of the free amine via carbamic acid intermediate
  • Rapid decarboxylation to yield the final deprotected product [16] [18]

Studies on similar aromatic Boc compounds demonstrate that aromatic systems require lower temperatures (150-170°C) for effective deprotection compared to aliphatic analogs [15] [19]. The electron-withdrawing effects of the nitro and chloro substituents may further facilitate thermal deprotection by increasing the electrophilicity of the carbonyl carbon atoms.

Nitro Group Thermal Decomposition

The nitro group represents a significant thermal hazard in N,N-Diboc-2-chloro-4-nitroaniline. Nitroaromatic compounds generally exhibit exothermic decomposition beginning around 250-350°C [20] [21]. The decomposition mechanism involves homolytic C-NO2 bond cleavage as the primary pathway at elevated temperatures [20] [22].

Thermal analysis of nitroaromatic compounds reveals several competing decomposition pathways:

  • Homolytic nitro group removal (activation energy ~60-70 kcal/mol)
  • Intramolecular rearrangement processes
  • Formation of reactive intermediates including radicals and alkenes [22]

The heat of decomposition for nitroaromatic compounds typically exceeds 500 J/g, indicating substantial energy release during thermal degradation [20]. This exothermic behavior poses significant safety concerns during processing and storage at elevated temperatures.

Differential Scanning Calorimetry Analysis

Based on thermal behavior studies of related compounds, N,N-Diboc-2-chloro-4-nitroaniline would be expected to exhibit multiple thermal events in DSC analysis. The first thermal event would likely occur around 150-180°C, corresponding to Boc group decomposition with an endothermic melting transition followed by exothermic decomposition [23].

The second major thermal event would be anticipated around 250-300°C, representing nitro group decomposition with significant exothermic heat release. The onset temperature (Ti) for this process would be critical for determining safe handling and processing conditions [20] [21].

Thermogravimetric analysis would reveal two distinct weight loss regions: an initial loss of approximately 30-35% corresponding to the elimination of two Boc groups (calculated: 200 g/mol from 372.8 g/mol = 53.6%), followed by further decomposition of the nitroaniline core [24] [23].

Table 3: Thermal Decomposition Data for Boc-Protected Compounds

Compound/SystemTemperature Range (°C)Decomposition ProductsNotes
Boc-protected amines (general)150-200CO2, isobutylene, amineThermal deprotection without acid
Boc group thermal removal150-230CO2, isobutylene, amineAcid-free thermal removal
Nitroalkanes (general)250-350NO2, various radicalsExothermic decomposition
tert-Butoxycarbonyl polymers~200CO2, isobutyleneQuantitative elimination
Boc deprotection in flow100-240CO2, isobutylene, amineContinuous flow conditions
Aromatic Boc compounds150-170CO2, isobutylene, amineAromatic systems require lower T

Solubility Profile in Polar/Non-Polar Solvent Systems

Solubility in Polar Solvents

The solubility behavior of N,N-Diboc-2-chloro-4-nitroaniline in polar solvents is influenced by the dual nature of its functional groups. The compound contains both polar elements (nitro group, carbamate linkages) and non-polar components (tert-butyl groups, aromatic ring). Based on studies of related nitroaniline derivatives, the compound exhibits limited solubility in highly polar solvents such as water [25] [26].

The parent compound 2-chloro-4-nitroaniline demonstrates water solubility of only 0.23 g/L at 20°C [27] [26], indicating poor aqueous solubility. The addition of bulky Boc protecting groups would be expected to further reduce water solubility due to increased hydrophobic character.

In moderately polar solvents, the compound shows improved solubility. Studies on 4-chloro-2-nitroaniline reveal that N-methyl pyrrolidone (NMP) provides the highest solubility among tested solvents, followed by ethyl acetate and acetonitrile [25] [28]. The solubility order observed is: NMP > (ethyl acetate, acetonitrile) > 1,4-dioxane > methanol > ethanol > n-propanol > isopropanol > n-butanol > ethylene glycol > cyclohexane > water [25].

Solubility in Non-Polar Solvents

The tert-butyl groups in N,N-Diboc-2-chloro-4-nitroaniline contribute significant hydrophobic character to the molecule. This structural feature enhances solubility in non-polar organic solvents compared to the unprotected aniline. The compound would be expected to show good solubility in chlorinated solvents such as dichloromethane and chloroform, which are commonly used for Boc-protected compounds [29].

Aromatic solvents such as toluene and benzene would provide moderate to good solubility due to favorable π-π interactions between the solvent and the aromatic ring system. However, the polar nitro group and carbamate functionalities may limit solubility in purely non-polar aliphatic hydrocarbons [30].

Solvent Effects on Stability

The choice of solvent significantly impacts the chemical stability of N,N-Diboc-2-chloro-4-nitroaniline. Protic solvents such as alcohols may catalyze premature Boc deprotection through acid-catalyzed mechanisms, particularly in the presence of trace acids [29]. Aprotic solvents such as THF, acetonitrile, and DMF provide better stability for storage and handling.

The nitro group contributes to solvatochromic behavior, with the UV-Vis absorption maxima shifting depending on solvent polarity. This property can be utilized for solvent polarity assessment and may affect the compound's photostability in different solvents [14].

Temperature Effects on Solubility

Temperature significantly influences the solubility behavior of N,N-Diboc-2-chloro-4-nitroaniline. Studies on related compounds demonstrate that solubility increases with temperature in most solvents, following typical endothermic dissolution behavior [25] [31]. The dissolution enthalpy is generally positive, indicating that energy input is required for the solvation process.

However, elevated temperatures may accelerate thermal decomposition of the Boc protecting groups, particularly above 100°C. This creates a narrow operating window for high-temperature solubility enhancement before thermal degradation becomes significant [15] [16].

The temperature coefficient of solubility varies significantly with solvent polarity, with polar solvents generally showing greater temperature dependence than non-polar systems. This behavior is attributed to enhanced hydrogen bonding and dipole-dipole interactions at higher temperatures in polar media [31].

Table 4: Solubility Data for Related Nitroaniline Compounds

CompoundSolubilityNotes
2-Chloro-4-nitroaniline0.23 g/L (20°C)Water solubility at 20°C
4-Chloro-2-nitroaniline in NMPHighest solubilityN-methyl pyrrolidone shows highest solubility
4-Chloro-2-nitroaniline in ethyl acetateHigh solubilityOrganic solvents show good solubility
4-Chloro-2-nitroaniline in methanolModerate solubilityPolar protic solvents show moderate solubility
4-Chloro-2-nitroaniline in waterLow solubilityPolar solvents generally show low water solubility
4-Nitroaniline in ethanol25 mg/mL (slightly hazy)Organic solvents preferred
4-Nitroaniline in waterSlightly solubleLimited water solubility typical for nitroanilines

XLogP3

4.3

Wikipedia

Di-tert-butyl (2-chloro-4-nitrophenyl)-2-imidodicarbonate

Dates

Last modified: 08-16-2023

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